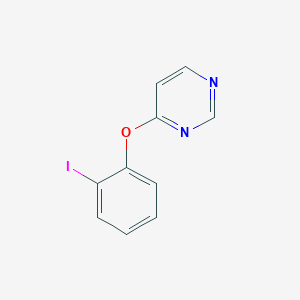

4-(2-iodophenoxy)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-iodophenoxy)pyrimidine is an organic compound that features a pyrimidine ring substituted with a 2-iodophenoxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-iodophenoxy)pyrimidine typically involves the reaction of 2-iodophenol with a pyrimidine derivative. One common method includes the use of a halogen exchange reaction, where 2-iodophenol is reacted with a pyrimidine derivative under specific conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-iodophenoxy)pyrimidine can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: The phenoxy group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrimidines, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Aplicaciones Científicas De Investigación

Chemical Synthesis

4-(2-Iodophenoxy)pyrimidine serves as a valuable building block in organic synthesis due to its halogenated structure. The presence of the iodine atom enhances its reactivity, making it suitable for various coupling reactions. It is often utilized in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. The compound can participate in nucleophilic substitutions and cross-coupling reactions, which are essential for constructing diverse molecular architectures.

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. Pyrimidines have been studied extensively for their potential as antibacterial agents against various pathogens. For instance, derivatives of pyrimidine have shown activity against Gram-positive and Gram-negative bacteria, with some compounds demonstrating efficacy comparable to established antibiotics like ampicillin .

Anticancer Properties

Pyrimidine compounds are increasingly recognized for their anticancer potential. The structural diversity of pyrimidines allows for modifications that can enhance their selectivity and potency against cancer cells. Various studies have reported that pyrimidine derivatives can inhibit cancer cell proliferation and induce apoptosis through different mechanisms, including the inhibition of specific kinases involved in cancer progression .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrimidine derivatives have also been documented. Compounds derived from pyrimidines have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation processes. For example, certain pyrimidine derivatives demonstrated significant inhibition of COX-2 activity, suggesting their potential use in treating inflammatory diseases .

Material Science Applications

In addition to biological applications, this compound can form coordination complexes with metal ions, which is useful in catalysis and the development of new materials with unique properties such as polymers and coatings. The ability to modify the electronic properties of the compound through substitution makes it a candidate for creating advanced materials with tailored functionalities.

Drug Development Case Study

A notable study involved synthesizing a series of pyrimidine derivatives to evaluate their antibacterial activity against resistant bacterial strains. One derivative exhibited potent activity against Staphylococcus aureus, indicating the potential of modified pyrimidines in addressing antibiotic resistance .

Cancer Research Case Study

In another case study focusing on anticancer applications, researchers synthesized a novel series of pyrimidine-based compounds that were tested against various cancer cell lines. One compound showed significantly enhanced cytotoxicity compared to standard chemotherapeutic agents, suggesting that further development could lead to effective cancer treatments .

Mecanismo De Acción

The mechanism of action of 4-(2-iodophenoxy)pyrimidine involves its interaction with specific molecular targets. The iodine atom and the phenoxy group can participate in various interactions, such as hydrogen bonding and van der Waals forces, which can influence the compound’s activity. The pyrimidine ring can also interact with nucleic acids and proteins, affecting their function and activity.

Comparación Con Compuestos Similares

Similar Compounds

2-Iodophenol: A precursor in the synthesis of 4-(2-iodophenoxy)pyrimidine.

4-Chloro-2-iodo-phenoxy)-acetic acid: Another compound with a similar structure but different functional groups.

(4-Amino-2-iodo-phenoxy)-acetic acid methyl ester: A compound with similar phenoxy and iodine substitution but different functional groups.

Uniqueness

This compound is unique due to the presence of both the pyrimidine ring and the 2-iodophenoxy group. This combination of functional groups provides the compound with distinct chemical and physical properties, making it valuable for various applications in research and industry.

Actividad Biológica

4-(2-Iodophenoxy)pyrimidine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties. The findings are supported by data tables and case studies to provide a comprehensive overview.

Anti-inflammatory Activity

Research has indicated that pyrimidine derivatives, including this compound, exhibit significant anti-inflammatory properties. A study conducted by Tageldin et al. demonstrated that various pyrimidine derivatives inhibited cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory process. The IC50 values for COX-1 and COX-2 inhibition were reported, showing that specific substitutions on the pyrimidine ring enhance anti-inflammatory activity.

| Compound | IC50 COX-1 (μM) | IC50 COX-2 (μM) |

|---|---|---|

| This compound | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

This data suggests that while this compound shows promising anti-inflammatory effects, it is less potent than celecoxib, a standard anti-inflammatory drug .

Anticancer Activity

The anticancer potential of this compound was evaluated in various studies focusing on different cancer cell lines. For instance, Sabita et al. explored a range of pyrimidine derivatives against several cancer cell lines including SiHa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). The compound exhibited varying degrees of cytotoxicity with IC50 values indicating effectiveness against these cell lines.

| Cell Line | IC50 Value (μM) |

|---|---|

| SiHa | 5.6 ± 0.5 |

| A549 | 3.3 ± 0.7 |

| MCF-7 | 4.1 ± 0.6 |

These findings suggest that the compound possesses notable anticancer properties, particularly against lung and cervical cancer cells .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated, showing activity against both bacterial and fungal strains. Mahdavi et al. reported that certain pyrimidine derivatives exhibited significant inhibition zones against E. coli and S. aureus.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 20 |

This data indicates that the compound may serve as a potential lead in developing new antimicrobial agents .

Case Studies

- Anti-inflammatory Study : In vivo models using carrageenan-induced paw edema demonstrated that treatment with pyrimidine derivatives resulted in a significant reduction in inflammation markers compared to control groups.

- Anticancer Study : A comparative study involving various pyrimidine derivatives highlighted the superior activity of those modified with electron-donating groups, suggesting structural modifications could enhance efficacy against cancer cells.

- Antimicrobial Study : In vitro tests revealed that compounds related to this compound showed promising results against resistant strains of bacteria, indicating potential for further development as antibiotics.

Propiedades

IUPAC Name |

4-(2-iodophenoxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IN2O/c11-8-3-1-2-4-9(8)14-10-5-6-12-7-13-10/h1-7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEGJWLUYDPDWME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=NC=NC=C2)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.